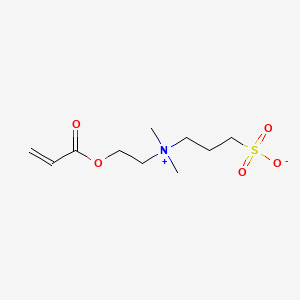
1-Naphthylacetylspermine
Übersicht
Beschreibung
1-Naphthylacetylspermine is a potent Spermidine uptake inhibitor . It is a member of naphthalenes .
Synthesis Analysis
The systematic name for 1-Naphthylacetylspermine is N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-2-(1-naphthyl)acetamide . The molecular formula is C22H34N4O . The average mass is 370.532 Da and the monoisotopic mass is 370.273254 Da .Molecular Structure Analysis
The molecular structure of 1-Naphthylacetylspermine can be represented by the SMILES string: c1ccc2c(c1)cccc2CC(=O)NCCCNCCCCNCCCN .Physical And Chemical Properties Analysis
The density of 1-Naphthylacetylspermine is approximately 1.1 g/cm3 . The boiling point is around 608.9°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Detection of Synaptic Calcium-Permeable AMPA Receptors
NASPM is used in neuroscience to enhance the functional detection of synaptic calcium-permeable AMPA receptors (CP-AMPARs). These receptors contribute to many forms of synaptic plasticity and pathology. NASPM, when included in the intracellular solution, results in a complete block of GluA1-mediated outward currents irrespective of the type of associated auxiliary subunit .
Study of Synaptic Plasticity and Pathology
NASPM is used to study synaptic plasticity and pathology. It helps distinguish calcium-permeable AMPA-type glutamate receptors (CP-AMPARs) from GluA2-containing calcium-impermeable AMPARs by the inward rectification of their currents .
Inhibition of Calcium-Permeable AMPA Receptors
NASPM has been used for the inhibition of calcium-permeable AMPA receptors (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor). This application is particularly useful in studying the involvement of AMPAR in the activation of stress-activated protein kinase/extracellular signal-regulated kinase-1 .
Study of Neuropathic Pain
NASPM is used in the study of neuropathic pain. It has been found that peripheral nerve injury induces postsynaptic GluA1 accumulation in cingulate cortical neurons. Microinjection of NASPM into the ACC inhibits behavioral sensitization caused by nerve injury .
Study of AMPA Receptor Regulation
NASPM is a potent Spermidine uptake inhibitor and acts as a selective antagonist of GluA (Ca 2±permeable AMPA receptors). It is used to study the regulation of AMPA receptors .
Protection of Hippocampal Neurons
NASPM protects hippocampal neurons against global ischemia-induced cell death. This application is particularly useful in studying the neuroprotective effects of various compounds .
Wirkmechanismus
Target of Action
NASPM, also known as 1-Naphthylacetylspermine, is a synthetic analogue of Joro spider toxin . Its primary targets are the calcium-permeable AMPA receptors (CP-AMPARs) . These receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .
Biochemical Pathways
NASPM’s action on CP-AMPARs affects the biochemical pathways involving these receptors. The suppression of CP-AMPARs can influence synaptic plasticity and pathology, as these receptors contribute to many forms of these processes .
Pharmacokinetics
It’s known that naspm can be applied intracellularly , suggesting it can cross cell membranes.
Result of Action
The result of NASPM’s action is the complete block of GluA1-mediated outward currents, irrespective of the type of associated auxiliary subunit . In neurons from GluA2-knockout mice expressing only CP-AMPARs, intracellular NASPM, unlike spermine, completely blocks outward synaptic currents .
Action Environment
It’s known that the blocking effect of naspm on the calcium-permeable ampa receptors is use and voltage-dependent , suggesting that the electrical environment of the neuron can influence its action.
Safety and Hazards
Zukünftige Richtungen
1-Naphthylacetylspermine has been used for the inhibition of calcium-permeable AMPAR (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor) . It has also been used to study the involvement of AMPAR in biphasic activation of stress-activated protein kinase/extracellular signal-regulated kinase-1 . This suggests potential future directions in the study of neurological disorders and treatments.
Relevant Papers One relevant paper discusses the presence of Calcium-Permeable AMPA Receptors in Nucleus Accumbens Synapses after prolonged withdrawal from Cocaine Self-Administration . The paper suggests that 1-Naphthylacetylspermine could have potential applications in the study of addiction and withdrawal.
Eigenschaften
IUPAC Name |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUINPPQIQARTKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80153568 | |
| Record name | 1-Naphthylacetylspermine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80153568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthylacetylspermine | |
CAS RN |
122306-11-0 | |
| Record name | N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-1-naphthaleneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122306-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthylacetylspermine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122306110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthylacetylspermine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80153568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)

